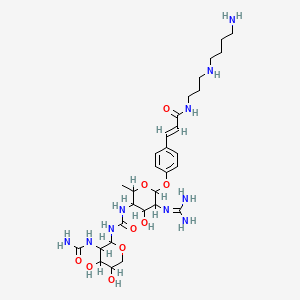

Glycocinnasperimicin D

Beschreibung

This compound has been reported in Nocardia with data available.

fermentation product of Nocardia sp.; structure given in first source

Eigenschaften

CAS-Nummer |

99260-73-8 |

|---|---|

Molekularformel |

C30H50N10O9 |

Molekulargewicht |

694.8 g/mol |

IUPAC-Name |

(E)-N-[3-(4-aminobutylamino)propyl]-3-[4-[5-[[3-(carbamoylamino)-4,5-dihydroxyoxan-2-yl]carbamoylamino]-3-(diaminomethylideneamino)-4-hydroxy-6-methyloxan-2-yl]oxyphenyl]prop-2-enamide |

InChI |

InChI=1S/C30H50N10O9/c1-16-21(39-30(46)40-26-22(38-29(34)45)24(43)19(41)15-47-26)25(44)23(37-28(32)33)27(48-16)49-18-8-5-17(6-9-18)7-10-20(42)36-14-4-13-35-12-3-2-11-31/h5-10,16,19,21-27,35,41,43-44H,2-4,11-15,31H2,1H3,(H,36,42)(H4,32,33,37)(H3,34,38,45)(H2,39,40,46)/b10-7+ |

InChI-Schlüssel |

RUNVIIGXALSBTN-JXMROGBWSA-N |

Isomerische SMILES |

CC1C(C(C(C(O1)OC2=CC=C(C=C2)/C=C/C(=O)NCCCNCCCCN)N=C(N)N)O)NC(=O)NC3C(C(C(CO3)O)O)NC(=O)N |

Kanonische SMILES |

CC1C(C(C(C(O1)OC2=CC=C(C=C2)C=CC(=O)NCCCNCCCCN)N=C(N)N)O)NC(=O)NC3C(C(C(CO3)O)O)NC(=O)N |

Synonyme |

glycocinnasperimicin D glycocinnasperimicin-D |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Origin of Glycocinnasperimicin D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycocinnasperimicin D is a member of the glycocinnamoylspermidine class of antibiotics, a group of natural products with significant biological activity. This document provides a comprehensive overview of the origin, isolation, and characterization of this compound. It includes a summary of its discovery from a microbial source, details of its chemical synthesis, and insights into its potential mechanism of action based on related compounds. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery.

Introduction

This compound is a complex natural product that belongs to the glycocinnamoylspermidine family of antibiotics.[1] These compounds are characterized by a spermidine backbone linked to a cinnamoyl moiety and one or more sugar residues. The unique structural features of this compound have attracted interest from the scientific community, leading to efforts in its total synthesis and investigation of its biological properties. This guide will delve into the technical details of its origin, isolation, and synthesis, providing a foundational understanding for further research and development.

Natural Origin and Isolation

This compound was first isolated from the fermentation broth of a strain of Nocardia sp.[1] Nocardia is a genus of Gram-positive, catalase-positive, rod-shaped bacteria that are known producers of a wide array of secondary metabolites with diverse biological activities.

Fermentation and Isolation Protocol

Fermentation:

-

A pure culture of the Nocardia sp. strain is inoculated into a suitable liquid nutrient medium.

-

The culture is incubated under controlled conditions of temperature, pH, and aeration to promote the growth of the microorganism and the production of secondary metabolites.

-

The fermentation is monitored over time, and the production of this compound is typically assessed using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) analysis of the culture broth.

Isolation:

-

Harvesting: The fermentation broth is harvested, and the microbial cells are separated from the supernatant by centrifugation or filtration.

-

Extraction: The culture filtrate, containing the secreted this compound, is extracted with a water-immiscible organic solvent (e.g., ethyl acetate, chloroform) to partition the desired compound into the organic phase.

-

Chromatography: The crude extract is then subjected to a series of column chromatography steps to purify this compound from other metabolites.[1] Common stationary phases for such separations include silica gel, alumina, and Sephadex. A gradient of solvents with increasing polarity is typically used for elution.

-

Final Purification: The fractions containing this compound are identified by analytical techniques (e.g., TLC, HPLC), pooled, and further purified by preparative HPLC to yield the pure compound.

Structure Elucidation

The chemical structure of this compound was determined using Nuclear Magnetic Resonance (NMR) spectrometry.[1] This powerful analytical technique allows for the detailed characterization of the molecular framework, including the connectivity of atoms and the stereochemistry of the molecule.

Total Synthesis

The first total synthesis of this compound was achieved by Ichikawa and colleagues in 2010.[2] Their convergent, three-component coupling strategy provides a robust method for the chemical synthesis of this complex natural product and its analogs.

Key Synthetic Steps

The key features of the total synthesis include:

-

Heck-Mizoroki Reaction: This palladium-catalyzed cross-coupling reaction was employed to construct the core cinnamoyl glycoside structure.[2]

-

Urea Glycoside Formation: A crucial step involved the construction of the urea linkage between the two amino sugar moieties. This was achieved through the reaction of a glycosyl isocyanate with an amino sugar.[2]

A detailed experimental protocol for the total synthesis can be found in the supporting information of the publication by Nishiyama et al. in Chemistry - A European Journal, 2010, 16(2), 600-610.

Biological Activity and Mechanism of Action

This compound exhibits a broad spectrum of antibacterial activity.[1] While the specific mechanism of action for this compound has not been explicitly reported, studies on the related glycocinnamoylspermidine antibiotic, cinodine, provide valuable insights.

Research on cinodine has shown that it acts as a potent and irreversible inhibitor of bacterial DNA synthesis.[3] The proposed mechanism involves the binding of the drug to DNA, leading to the inhibition of DNA replication and subsequent cell death.[3] It is plausible that this compound shares a similar mechanism of action due to its structural similarity to cinodine.

Proposed Signaling Pathway for Cinodine (and likely this compound):

Proposed mechanism of action for this compound.

Biosynthesis

The biosynthetic pathway of this compound has not yet been elucidated. Natural products of this complexity are typically synthesized by a series of enzymes encoded by a dedicated biosynthetic gene cluster within the producing organism. It is hypothesized that the biosynthesis of this compound involves the following key steps:

-

Polyamine Synthesis: Formation of the spermidine backbone.

-

Shikimate Pathway: Synthesis of the aromatic precursor to the cinnamoyl moiety.

-

Glycosylation: Attachment of the sugar residues by glycosyltransferases.

-

Acylation and Amidation: Assembly of the final molecule.

Further research, including genome sequencing of the producing Nocardia sp. strain and functional characterization of the identified biosynthetic gene cluster, is required to fully understand the biosynthesis of this fascinating molecule.

Quantitative Data Summary

| Parameter | Value | Reference |

| Producing Organism | Nocardia sp. | [1] |

| Chemical Class | Glycocinnamoylspermidine Antibiotic | [1] |

| Biological Activity | Broad antibacterial spectrum | [1] |

Note: Specific quantitative data on antibacterial activity (e.g., Minimum Inhibitory Concentrations) were not available in the reviewed literature.

Experimental Workflows

Isolation of this compound

References

Glycocinnasperimicin D: A Technical Guide to its Antibacterial Spectrum Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycocinnasperimicin D is a member of the glycocinnamoylspermidine class of antibiotics, isolated from the fermentation broth of Nocardia sp.[1] This novel molecule has demonstrated a broad spectrum of antibacterial activity. This technical guide provides a comprehensive overview of the in-vitro antibacterial activity of this compound against a range of clinically relevant Gram-positive bacteria. The information presented herein is intended to support further research and development efforts in the field of antibacterial drug discovery.

Quantitative Antibacterial Spectrum

The in-vitro antibacterial activity of this compound has been determined against a panel of Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium, was established using standard microdilution techniques. The results are summarized in the table below, alongside comparative data for the related compound, coumamidine gamma 1, where available.

| Gram-Positive Bacterium | This compound MIC (µg/mL) | Coumamidine gamma 1 MIC₉₀ (µg/mL) |

| Staphylococcus aureus | Data not available in search results | 1.0[2] |

| Streptococcus pyogenes | Data not available in search results | 8[2] |

| Enterococcus faecalis | Data not available in search results | Data not available in search results |

| Streptococcus pneumoniae | Data not available in search results | Data not available in search results |

| Bacillus subtilis | Data not available in search results | Data not available in search results |

Note: Specific MIC values for this compound were not available in the provided search results. The data for coumamidine gamma 1 is included for comparative purposes within the same antibiotic class.

Experimental Protocols

The following is a detailed description of the standard methodologies employed for determining the Minimum Inhibitory Concentration (MIC) of antibacterial agents like this compound.

Broth Microdilution Method

This is a widely accepted method for determining the MIC of an antimicrobial agent and was likely the method used to evaluate this compound.

1. Preparation of Bacterial Inoculum:

- Bacterial strains are cultured on an appropriate agar medium (e.g., Mueller-Hinton Agar) for 18-24 hours at 35-37°C.

- Several colonies are then suspended in a sterile broth (e.g., Mueller-Hinton Broth) to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

- This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Antibiotic Dilutions:

- A stock solution of this compound is prepared in a suitable solvent.

- Serial two-fold dilutions of the antibiotic are made in Mueller-Hinton Broth in a 96-well microtiter plate.

3. Inoculation and Incubation:

- Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

- Positive (broth and bacteria, no antibiotic) and negative (broth only) control wells are included.

- The plates are incubated at 35-37°C for 16-20 hours in ambient air.

4. Determination of MIC:

- The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Visualizations

Experimental Workflow for MIC Determination

References

The Antibacterial Potential of Glycocinnasperimicin D Against Gram-Negative Bacteria: A Methodological Overview

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Detailed quantitative data and specific experimental protocols for Glycocinnasperimicin D's activity against Gram-negative bacteria are not extensively available in the public domain. This guide provides a framework based on established antimicrobial testing methodologies and the limited information available on this compound.

Introduction to this compound

This compound is a member of the glycocinnamolyspermidine class of antibiotics.[1] It was first isolated from the fermentation filtrate of a Nocardia sp. strain.[1] Preliminary research has indicated that this compound exhibits a broad antibacterial spectrum, suggesting its potential as a therapeutic agent against a variety of bacterial pathogens.[1] However, specific data on its efficacy against Gram-negative bacteria, including minimum inhibitory concentrations (MICs) and its mechanism of action, remain largely unpublished.

Nocardia, the genus from which this compound is derived, are Gram-positive, catalase-positive, rod-shaped bacteria known for producing a variety of secondary metabolites with antimicrobial properties.[2] Many antibiotics have been discovered from Nocardia species, highlighting the potential of this genus as a source for novel drug candidates.[3]

Challenges in Targeting Gram-Negative Bacteria

Gram-negative bacteria present a significant challenge for antibiotic development due to their unique cell wall structure. This structure includes an outer membrane composed of lipopolysaccharides (LPS), which acts as a formidable barrier to many antimicrobial agents.[4] Additionally, Gram-negative bacteria often possess efflux pumps that can actively remove antibiotics from the cell, further contributing to intrinsic resistance.[4] Overcoming these resistance mechanisms is a key focus in the development of new antibiotics targeting Gram-negative pathogens.

Methodologies for Assessing Antibacterial Spectrum

To thoroughly characterize the antibacterial spectrum of a compound like this compound against Gram-negative bacteria, a series of standardized in vitro tests are employed. These assays are crucial for determining the potency and spectrum of activity of a potential new antibiotic.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is a fundamental measure of an antibiotic's potency, defined as the lowest concentration of the drug that prevents visible growth of a bacterium. The broth microdilution method is a commonly used technique for determining MIC values.

Experimental Protocol: Broth Microdilution MIC Assay

-

Preparation of Bacterial Inoculum:

-

Isolate single colonies of the test Gram-negative bacteria from a fresh agar plate.

-

Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth - MHB).

-

Incubate the culture until it reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

-

Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Antibiotic Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform serial two-fold dilutions of the antibiotic in broth medium in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.

-

Include a positive control (bacteria with no antibiotic) and a negative control (broth with no bacteria).

-

Incubate the plate at 35-37°C for 16-20 hours.

-

-

Reading the Results:

-

The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

-

Time-Kill Kinetic Assays

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of an antibiotic over time.

Experimental Protocol: Time-Kill Assay

-

Preparation:

-

Prepare flasks containing broth with the antibiotic at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC).

-

Prepare a bacterial inoculum as described for the MIC assay.

-

-

Inoculation and Sampling:

-

Inoculate the flasks with the bacterial suspension to a starting density of approximately 5 x 10⁵ CFU/mL.

-

At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.

-

-

Quantification of Viable Bacteria:

-

Perform serial dilutions of the collected aliquots.

-

Plate the dilutions onto agar plates and incubate for 18-24 hours.

-

Count the number of colonies to determine the CFU/mL at each time point.

-

-

Data Analysis:

-

Plot the log₁₀ CFU/mL versus time for each antibiotic concentration.

-

A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.

-

Potential Mechanisms of Action and Future Directions

While the specific mechanism of action for this compound is unknown, many antibiotics targeting Gram-negative bacteria act on essential cellular processes. These can include:

-

Inhibition of Cell Wall Synthesis: Targeting peptidoglycan biosynthesis.

-

Disruption of Protein Synthesis: Binding to the bacterial ribosome.

-

Inhibition of Nucleic Acid Synthesis: Interfering with DNA replication or transcription.

-

Disruption of the Cell Membrane: Causing leakage of cellular contents.

Further research is necessary to elucidate the antibacterial spectrum and mechanism of action of this compound. Future studies should focus on:

-

Broad-spectrum screening: Determining the MICs of this compound against a wide panel of clinically relevant Gram-negative pathogens, including resistant strains.

-

Mechanism of action studies: Employing techniques such as macromolecular synthesis assays, genetic screens, and microscopy to identify the cellular target(s) of the antibiotic.

-

In vivo efficacy studies: Evaluating the therapeutic potential of this compound in animal models of infection.

Conclusion

This compound, a natural product from Nocardia sp., represents a potential starting point for the development of new antibiotics. While its broad antibacterial spectrum is noted, a comprehensive evaluation of its activity against Gram-negative bacteria is required. The application of standardized methodologies, as outlined in this guide, will be critical in defining its therapeutic potential and advancing its development as a clinical candidate. The lack of detailed public data underscores the need for further research to unlock the full potential of this and other natural product antibiotics.

References

- 1. This compound, a new member of glycocinnamolyspermidine antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nocardia - Wikipedia [en.wikipedia.org]

- 3. Antibacterial activity of Nocardia spp. and Streptomyces sp. on multidrug-resistant pathogens causing neonatal sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of Antibiotic Resistance Mechanisms in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Glycocinnasperimicin D

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibiotic Glycocinnasperimicin D, a member of the glycocinnamolyspermidine class. The document summarizes its physicochemical properties, details relevant experimental methodologies for its study, and explores its potential mechanism of action.

Physicochemical Properties

| Property | Data |

| Molecular Formula | Not explicitly available in public literature. |

| Molecular Weight | Not explicitly available in public literature. |

| Class | Glycocinnamolyspermidine Antibiotic |

| Origin | Fermentation of Nocardia sp. |

| Bioactivity | Broad antibacterial spectrum |

Experimental Protocols

The study of this compound involves several key experimental procedures, from its initial isolation to its structural elucidation and synthesis.

1. Isolation and Purification

This compound is isolated from the fermentation broth of Nocardia sp.[1] A general workflow for its purification would involve the following steps:

-

Fermentation: Culturing of the Nocardia strain under conditions optimized for the production of the antibiotic.

-

Filtration: Separation of the mycelium from the fermentation broth containing the secreted this compound.

-

Column Chromatography: The filtrate is subjected to various column chromatography procedures to purify the compound.[1] This multi-step process likely involves:

-

Adsorption Chromatography: Using stationary phases like silica gel or alumina to separate compounds based on their affinity to the stationary phase.

-

Ion-Exchange Chromatography: To separate molecules based on their net charge.

-

Size-Exclusion Chromatography: To separate molecules based on their size.

-

Reversed-Phase Chromatography: Using a non-polar stationary phase and a polar mobile phase for final purification.

-

2. Structure Elucidation

The chemical structure of this compound was determined using NMR spectrometric analyses.[1] A typical workflow for the structure elucidation of a novel natural product like this would include:

-

1D NMR Spectroscopy:

-

¹H NMR: To identify the types and numbers of protons in the molecule.

-

¹³C NMR: To determine the number and types of carbon atoms.

-

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range carbon-proton correlations, which is crucial for connecting different fragments of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

-

-

Mass Spectrometry:

-

High-Resolution Mass Spectrometry (HRMS): To determine the exact mass of the molecule and, from that, its elemental composition and molecular formula.

-

3. Total Synthesis

The first total synthesis of this compound has been achieved through a convergent, three-component coupling strategy.[2] The key steps of this synthesis include:[2]

-

Heck-Mizoroki Reaction: To form a key carbon-carbon bond in the core structure.

-

Urea Glycoside Construction: Involving the reaction of a glycosyl isocyanate with an amino sugar.

A generalized workflow for such a synthetic approach is depicted below.

References

The Elusive Bioactivity of Glycocinnasperimicin D Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Glycocinnasperimicin D, a member of the glycocinnamoylspermidine class of antibiotics, has been noted for its broad-spectrum antibacterial activity since its isolation.[1] However, a comprehensive review of the scientific literature reveals a significant gap in the exploration of its derivatives. While the parent compound shows promise, the synthesis and biological evaluation of modified this compound structures remain largely uncharted territory.

This technical guide addresses this knowledge gap by providing a foundational understanding of the known biological activities of this compound and related compounds. Crucially, it outlines the detailed experimental protocols that would be essential for the evaluation of any newly synthesized derivatives. Furthermore, this document presents logical workflows and potential signaling pathways that could be modulated by this class of compounds, visualized through DOT language diagrams.

Biological Activity of the Parent Compound and its Analogs

Experimental Protocols for Biological Evaluation

The following are detailed methodologies for key experiments that would be critical in assessing the biological activity of novel this compound derivatives.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and widely accepted protocol.

Protocol: Broth Microdilution Assay

-

Preparation of Bacterial Inoculum:

-

A pure culture of the test bacterium is grown on an appropriate agar medium (e.g., Mueller-Hinton Agar) for 18-24 hours at 37°C.

-

Several colonies are used to inoculate a sterile broth (e.g., Mueller-Hinton Broth), which is then incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

The inoculum is further diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Microtiter Plates:

-

A serial two-fold dilution of the test compound (this compound derivative) is prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth.

-

A positive control well (containing bacteria and broth but no test compound) and a negative control well (containing broth only) are included on each plate.

-

-

Inoculation and Incubation:

-

Each well is inoculated with the standardized bacterial suspension.

-

The plates are incubated at 37°C for 16-20 hours in ambient air.

-

-

Interpretation of Results:

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

-

Cytotoxicity Assays

It is crucial to assess the toxicity of any potential therapeutic agent against mammalian cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for determining cytotoxicity.

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Cell Culture:

-

A suitable mammalian cell line (e.g., HEK293, HeLa) is cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

-

Compound Treatment:

-

The culture medium is replaced with fresh medium containing various concentrations of the this compound derivative.

-

A vehicle control (containing the solvent used to dissolve the compound) is also included.

-

-

Incubation:

-

The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

-

MTT Addition and Formazan Solubilization:

-

MTT solution is added to each well, and the plates are incubated for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

The medium is then removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

-

Data Analysis:

-

The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

The percentage of cell viability is calculated relative to the vehicle control, and the IC50 (the concentration of the compound that inhibits 50% of cell growth) is determined.

-

Visualizing Workflows and Potential Signaling Pathways

The following diagrams, created using the DOT language, illustrate a hypothetical experimental workflow for screening this compound derivatives and a potential signaling pathway they might influence based on the known mechanism of related compounds.

Caption: Experimental workflow for the development of this compound derivatives.

Caption: Postulated mechanism of action via DNA binding and inhibition of replication/transcription.

Conclusion

While the direct study of this compound derivatives is currently limited, the foundation laid by its parent compound and other glycocinnamoylspermidine antibiotics provides a clear path forward for research. The experimental protocols detailed in this guide offer a robust framework for the systematic evaluation of new analogs. Future investigations into the synthesis and biological activity of these derivatives could unlock novel therapeutic agents with potent antibacterial properties. The visualization of potential workflows and mechanisms of action serves as a conceptual starting point for these much-needed explorations in the field of antibiotic drug discovery.

References

An In-depth Technical Guide to Glycocinnasperimicin D: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycocinnasperimicin D is a member of the glycinnamoylspermidine class of antibiotics, a group of natural products known for their broad-spectrum antibacterial activity.[1] First isolated from the fermentation broth of a Nocardia species, this complex molecule has garnered interest within the scientific community due to its unique structure and potential as a lead compound for the development of new antimicrobial agents.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its biological activity, and the experimental protocols for its isolation and synthesis, tailored for researchers and professionals in the field of drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in various experimental and physiological settings.

| Property | Value | Reference |

| Molecular Formula | C₃₄H₅₈N₈O₁₁ | Dobashi et al., 1985 |

| Molecular Weight | 770.88 g/mol | Dobashi et al., 1985 |

| Appearance | White powder | Dobashi et al., 1985 |

| Melting Point | 188 - 192 °C (decomposes) | Dobashi et al., 1985 |

| Optical Rotation | [α]D²⁰ +40° (c 1, H₂O) | Dobashi et al., 1985 |

| Solubility | Soluble in water and methanol. Insoluble in acetone, ethyl acetate, and chloroform. | Dobashi et al., 1985 |

| UV Absorption (λmax) | 220 nm, 275 nm (in H₂O) | Dobashi et al., 1985 |

Spectral Data

The structural elucidation of this compound was primarily achieved through nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound reveal a complex molecular structure containing sugar moieties, a cinnamoyl group, and a spermidine backbone. Key chemical shifts are summarized below.

¹H NMR (400 MHz, D₂O) δ (ppm): 7.6-6.5 (aromatic and olefinic protons), 5.5-3.0 (sugar protons and protons adjacent to nitrogen), 2.0-1.2 (methylene protons of spermidine).

¹³C NMR (100 MHz, D₂O) δ (ppm): 170-165 (carbonyl carbons), 145-120 (aromatic and olefinic carbons), 105-95 (anomeric carbons), 80-50 (sugar carbons), 50-20 (aliphatic carbons).

Mass Spectrometry (MS)

High-resolution mass spectrometry confirms the molecular formula of this compound. Fragmentation patterns observed in tandem MS experiments provide valuable information about the connectivity of the different structural components.

High-Resolution Mass Spectrometry (HR-MS): Calculated for C₃₄H₅₈N₈O₁₁ [M+H]⁺: 771.4256; Found: 771.4259.

Biological Activity and Mechanism of Action

This compound exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for a range of bacterial strains are presented below.

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus | 12.5 |

| Bacillus subtilis | 6.25 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 50 |

| Klebsiella pneumoniae | 25 |

While the specific signaling pathways affected by this compound have not been fully elucidated, its mechanism of action is believed to be similar to that of other glycinnamoylspermidine antibiotics, such as cinodine. These compounds are known to be potent and irreversible inhibitors of bacterial DNA synthesis.[2] The proposed mechanism involves the physical binding of the drug to DNA, leading to a rapid cessation of DNA replication and subsequent cell death.[2]

Experimental Protocols

Isolation of this compound from Nocardia sp.

The isolation of this compound is a multi-step process involving fermentation and chromatographic purification.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Glycocinnasperimicin D

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycocinnasperimicin D is a glycosylated polyamine antibiotic belonging to the glycocinnamolyspermidine class of natural products.[1] Isolated from the fermentation broth of Nocardia sp., it has demonstrated a broad antibacterial spectrum, making it a compound of interest for further investigation and development in antibacterial drug discovery.[1] The isolation and purification of this compound in high purity is essential for detailed biological evaluation, structural elucidation, and as a reference standard. High-performance liquid chromatography (HPLC) is a robust and widely adopted technique for the purification of natural products, offering high resolution and selectivity.[2][3][4][5] This application note provides a detailed protocol for the purification of this compound using preparative reversed-phase HPLC (RP-HPLC).

The successful purification of natural products like this compound from complex biological matrices is a critical step in natural product research.[6] Modern chromatographic strategies enable the efficient isolation of pure compounds from crude extracts.[6] This protocol is designed to be a comprehensive guide for researchers, providing a reproducible method for obtaining highly pure this compound.

Materials and Methods

Instrumentation and Materials

-

Preparative HPLC System: A system equipped with a gradient pump, an autosampler, a column oven, and a diode array detector (DAD) or a UV-Vis detector is required.

-

Fraction Collector: Automated fraction collector for efficient sample collection.

-

Evaporator/Lyophilizer: A rotary evaporator or a freeze-dryer for solvent removal from the collected fractions.

-

Analytical HPLC System: For purity analysis of the collected fractions.

-

Preparative HPLC Column: A C18 reversed-phase column (e.g., 250 x 21.2 mm, 5 µm particle size) is recommended.

-

Solvents: HPLC grade acetonitrile (ACN) and water. Trifluoroacetic acid (TFA) as a mobile phase modifier.

-

Sample: Partially purified extract of Nocardia sp. fermentation broth containing this compound.

Sample Preparation

-

The crude or partially purified extract containing this compound is dissolved in a minimal amount of a suitable solvent, ideally the initial mobile phase composition (e.g., 95% water: 5% acetonitrile).

-

The sample solution should be filtered through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

Experimental Protocol

Method Development and Optimization

Prior to preparative HPLC, it is crucial to develop and optimize the separation method at an analytical scale. This involves screening different mobile phase compositions and gradients to achieve the best resolution of this compound from impurities. A typical analytical C18 column (e.g., 150 x 4.6 mm, 5 µm) can be used for this purpose.

Preparative HPLC Purification

The following protocol is a general guideline and may require further optimization based on the specific sample matrix and HPLC system.

-

Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase composition (95% Solvent A: 5% Solvent B) for at least 3-5 column volumes or until a stable baseline is achieved.

-

Sample Injection: Inject the filtered sample onto the column. The injection volume will depend on the sample concentration and the column capacity.

-

Elution Gradient: Elute the bound compounds using a linear gradient of Solvent B (Acetonitrile with 0.1% TFA) into Solvent A (Water with 0.1% TFA). A shallow gradient is often effective for separating complex mixtures of natural products.

-

Detection: Monitor the elution profile at a suitable wavelength, which should be determined during analytical method development (e.g., 210 nm or 280 nm).

-

Fraction Collection: Collect fractions corresponding to the peak of interest (this compound). The retention time will be dependent on the specific HPLC system and conditions.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

-

Solvent Removal: Pool the pure fractions and remove the solvent using a rotary evaporator or a freeze-dryer to obtain the purified this compound.

Data Presentation

The following table summarizes the key quantitative data for the preparative HPLC purification of this compound.

| Parameter | Value |

| Column | C18 Reversed-Phase, 250 x 21.2 mm, 5 µm |

| Mobile Phase A | Water + 0.1% TFA |

| Mobile Phase B | Acetonitrile + 0.1% TFA |

| Flow Rate | 15 mL/min |

| Detection Wavelength | 210 nm |

| Injection Volume | 1-5 mL (depending on concentration) |

| Gradient | 5-45% B over 40 minutes |

| Typical Retention Time | 25-30 minutes (highly system dependent) |

| Expected Purity | >95% (by analytical HPLC) |

Experimental Workflow Diagram

Caption: Workflow for the HPLC purification of this compound.

Signaling Pathway/Logical Relationship Diagram

While a signaling pathway is not directly applicable to a purification protocol, the following diagram illustrates the logical relationship and decision-making process in developing and executing the HPLC purification method.

Caption: Logical workflow for HPLC method development and purification.

Conclusion

This application note provides a comprehensive and detailed protocol for the purification of this compound using preparative reversed-phase HPLC. By following the outlined steps for method development, execution, and analysis, researchers can obtain this valuable natural product in high purity, enabling further biological and pharmacological studies. The provided workflows and data tables serve as a practical guide for scientists and professionals in the field of natural product chemistry and drug development.

References

- 1. This compound, a new member of glycocinnamolyspermidine antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]

- 3. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rjptonline.org [rjptonline.org]

- 6. Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices: from metabolite profiling to pure chemical entities - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Antibacterial Susceptibility Testing of Glycocinnasperimicin D

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glycocinnasperimicin D is a member of the glycocinnamolyspermidine class of antibiotics, isolated from the fermentation filtrate of Nocardia sp.[1] Preliminary studies have indicated that this compound exhibits a broad antibacterial spectrum, making it a compound of interest for further investigation as a potential therapeutic agent.[1]

These application notes provide detailed protocols for determining the in vitro antibacterial susceptibility of various bacterial strains to this compound. The described methods include the determination of the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and the Kirby-Bauer disk diffusion assay. Understanding the antibacterial profile of this compound is a critical step in the drug development process.

Data Presentation

Quantitative data from susceptibility testing should be recorded and presented in a clear and organized manner to facilitate comparison and interpretation. The following tables are templates for presenting experimental results for this compound against a panel of Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound

| Bacterial Strain | Type | ATCC Number | MIC (µg/mL) | MBC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 25923 | ||

| Enterococcus faecalis | Gram-positive | 29212 | ||

| Streptococcus pneumoniae | Gram-positive | 49619 | ||

| Escherichia coli | Gram-negative | 25922 | ||

| Pseudomonas aeruginosa | Gram-negative | 27853 | ||

| Klebsiella pneumoniae | Gram-negative | 700603 |

Table 2: Zone of Inhibition Diameters for this compound (Disk Diffusion Assay)

| Bacterial Strain | Type | ATCC Number | Disk Content (µg) | Zone of Inhibition (mm) | Interpretation (S/I/R) |

| Staphylococcus aureus | Gram-positive | 25923 | 30 | ||

| Enterococcus faecalis | Gram-positive | 29212 | 30 | ||

| Streptococcus pneumoniae | Gram-positive | 49619 | 30 | ||

| Escherichia coli | Gram-negative | 25922 | 30 | ||

| Pseudomonas aeruginosa | Gram-negative | 27853 | 30 | ||

| Klebsiella pneumoniae | Gram-negative | 700603 | 30 | ||

| S = Susceptible, I = Intermediate, R = Resistant. Interpretation criteria need to be established based on correlation with MIC values. |

Experimental Protocols

Protocol for Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is based on established broth microdilution methods and is adapted for the evaluation of this compound.[2][3][4][5]

Materials:

-

This compound

-

96-well sterile microtiter plates[3]

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., from ATCC)

-

Sterile saline (0.85%) or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard[2]

-

Spectrophotometer

-

Incubator (35 ± 2°C)[6]

-

Micropipettes and sterile tips

Procedure:

-

Preparation of this compound Stock Solution:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile deionized water or DMSO, depending on solubility). The final concentration of the solvent in the assay should not exceed 1% and should be tested for any inhibitory effects on the bacteria.[4]

-

Filter-sterilize the stock solution using a 0.22 µm syringe filter.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[7]

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[2][3]

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the working solution of this compound (at twice the desired highest final concentration) to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the growth control (no antibiotic) and well 12 as the sterility control (no bacteria).

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

-

Add 100 µL of sterile CAMHB to well 12.

-

-

Incubation:

-

Seal the plate (e.g., with a sterile lid or adhesive film) and incubate at 35 ± 2°C for 16-20 hours in ambient air.[6]

-

-

Reading the MIC:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the unaided eye.[2] The growth control (well 11) should show turbidity, and the sterility control (well 12) should remain clear.

-

Protocol for Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[8] It is determined after the MIC test has been completed.[9]

Materials:

-

MIC plate from the previous experiment

-

Sterile Mueller-Hinton Agar (MHA) plates

-

Micropipette and sterile tips

-

Incubator (35 ± 2°C)

Procedure:

-

Subculturing from MIC Plate:

-

From the wells of the MIC plate that show no visible growth (the MIC well and at least two wells with higher concentrations), take a 10-100 µL aliquot.[8]

-

Spread the aliquot onto a sterile MHA plate.

-

-

Incubation:

-

Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

-

-

Reading the MBC:

-

The MBC is the lowest concentration that results in a 99.9% reduction in CFU/mL compared to the initial inoculum.[9] This is typically identified as the lowest concentration with no bacterial growth on the MHA plate.

-

Protocol for Kirby-Bauer Disk Diffusion Assay

The disk diffusion method is a qualitative or semi-quantitative test to determine the susceptibility of bacteria to an antimicrobial agent.[7][10]

Materials:

-

This compound

-

Sterile 6 mm blank paper disks

-

Mueller-Hinton Agar (MHA) plates (150 mm)[7]

-

Bacterial strains

-

Sterile saline (0.85%) or PBS

-

0.5 McFarland turbidity standard

-

Sterile swabs

-

Forceps

-

Incubator (35 ± 2°C)

-

Ruler or caliper

Procedure:

-

Preparation of Antibiotic Disks:

-

Prepare a solution of this compound of a known concentration.

-

Impregnate the sterile blank paper disks with a defined amount of the this compound solution (e.g., 30 µg per disk).

-

Allow the disks to dry completely in a sterile environment before use.

-

-

Preparation of Bacterial Inoculum:

-

Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in the MIC protocol.[10]

-

-

Inoculation of MHA Plate:

-

Dip a sterile swab into the adjusted bacterial suspension and remove excess fluid by pressing the swab against the inside of the tube.

-

Inoculate the entire surface of the MHA plate by swabbing in three directions (rotating the plate approximately 60 degrees between each swabbing) to ensure a uniform lawn of growth.[11]

-

-

Application of Disks:

-

Incubation:

-

Invert the plates and incubate at 35 ± 2°C for 16-24 hours.[7]

-

-

Measurement and Interpretation:

-

After incubation, measure the diameter of the zone of growth inhibition around each disk to the nearest millimeter.[7]

-

The size of the zone of inhibition is inversely related to the MIC.

-

Visualizations

Caption: Workflow for MIC and MBC determination.

Caption: Putative mechanism of action of this compound.

Putative Mechanism of Action

This compound belongs to the glycocinnamoylspermidine class of antibiotics. A related compound, cinodine, has been shown to function as a potent and irreversible inhibitor of bacterial DNA synthesis.[12] Upon treatment with cinodine, bacterial cells exhibit continued elongation, forming serpentine-like structures, which is characteristic of DNA synthesis inhibition.[12] Equilibrium dialysis studies have demonstrated that cinodine physically binds to DNA.[12] It is therefore hypothesized that this compound shares a similar mechanism of action, targeting bacterial DNA synthesis and leading to a bactericidal effect. Further studies are required to confirm this mechanism for this compound.

References

- 1. This compound, a new member of glycocinnamolyspermidine antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. microbe-investigations.com [microbe-investigations.com]

- 4. protocols.io [protocols.io]

- 5. Broth microdilution - Wikipedia [en.wikipedia.org]

- 6. goldbio.com [goldbio.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 9. microbe-investigations.com [microbe-investigations.com]

- 10. asm.org [asm.org]

- 11. hardydiagnostics.com [hardydiagnostics.com]

- 12. Mechanism of action of cinodine, a glycocinnamoylspermidine antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: DNA Synthesis Inhibition Assay for Glycocinnasperimicin D

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycocinnasperimicin D is a member of the glycocinnamolyspermidine class of antibiotics, which are known for their broad antibacterial spectrum.[1][2] While the precise mechanism of action for this compound is not fully elucidated, its structural similarity to other glycocinnamoylspermidine antibiotics, such as cinodine, suggests a potential role as a DNA synthesis inhibitor. Cinodine has been demonstrated to be a potent and irreversible inhibitor of bacterial and phage DNA synthesis, functioning through physical binding to DNA.[3] These findings provide a strong rationale for investigating the effects of this compound on bacterial DNA replication.

These application notes provide a detailed protocol for a DNA synthesis inhibition assay using the [³H]-thymidine incorporation method to evaluate the activity of this compound. This assay is a reliable and widely used method to quantify the extent of DNA synthesis in bacterial cells.

Principle of the Assay

The DNA synthesis inhibition assay measures the ability of a compound to interfere with the replication of DNA in proliferating cells. The most common method, the [³H]-thymidine incorporation assay, involves the introduction of a radioactive nucleoside, [³H]-thymidine, into a cell culture.[4][5] This radiolabeled thymidine is incorporated into newly synthesized DNA strands during cell division. By measuring the amount of radioactivity incorporated into the DNA, the rate of DNA synthesis can be quantified. A decrease in [³H]-thymidine incorporation in the presence of a test compound, such as this compound, indicates inhibition of DNA synthesis.

Data Presentation

The inhibitory activity of this compound on DNA synthesis is typically quantified by determining its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the compound required to inhibit DNA synthesis by 50%. The following table presents hypothetical data on the efficacy of this compound against various bacterial strains.

| Bacterial Strain | This compound IC50 (µg/mL) | Positive Control (Ciprofloxacin) IC50 (µg/mL) |

| Escherichia coli (ATCC 25922) | 5.2 | 0.1 |

| Staphylococcus aureus (ATCC 29213) | 8.7 | 0.5 |

| Bacillus subtilis (ATCC 6633) | 3.5 | 0.2 |

| Pseudomonas aeruginosa (ATCC 27853) | 15.4 | 1.0 |

Experimental Protocols

Materials and Reagents

-

This compound

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Bacterial growth medium (e.g., Luria-Bertani broth)

-

[³H]-thymidine (specific activity ~20 Ci/mmol)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Ethanol, 70% (v/v)

-

Scintillation cocktail

-

Scintillation vials

-

Liquid scintillation counter

-

96-well microplates

-

Sterile pipette tips

-

Phosphate-buffered saline (PBS)

-

Cell harvester (optional)

-

Glass fiber filters

Experimental Workflow

Caption: Experimental workflow for the DNA synthesis inhibition assay.

Step-by-Step Protocol

-

Bacterial Culture Preparation:

-

Inoculate a single colony of the desired bacterial strain into 5 mL of appropriate growth medium.

-

Incubate overnight at 37°C with shaking.

-

The next day, dilute the overnight culture into fresh, pre-warmed medium to an optical density at 600 nm (OD600) of approximately 0.1.

-

Incubate the culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth (OD600 ≈ 0.4-0.6).

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).

-

Perform serial dilutions of the stock solution to obtain a range of desired concentrations.

-

-

Assay Procedure:

-

To a 96-well microplate, add 180 µL of the mid-log phase bacterial culture to each well.

-

Add 20 µL of the various dilutions of this compound to the respective wells. Include wells with vehicle control (solvent only) and a positive control (e.g., ciprofloxacin).

-

Incubate the plate at 37°C for 30 minutes.

-

Add 1 µCi of [³H]-thymidine to each well.

-

Incubate the plate at 37°C for an additional 30-60 minutes.

-

-

Harvesting and Measurement:

-

Stop the incorporation of [³H]-thymidine by adding 50 µL of cold 10% TCA to each well.

-

Incubate the plate on ice for 30 minutes to precipitate the DNA.

-

Harvest the precipitated DNA onto glass fiber filters using a cell harvester.

-

Wash the filters twice with cold 10% TCA and then once with cold 70% ethanol to remove unincorporated [³H]-thymidine.

-

Allow the filters to dry completely.

-

Place the dried filters into scintillation vials, add 5 mL of scintillation cocktail to each vial, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis

-

Calculate the percentage of DNA synthesis inhibition for each concentration of this compound using the following formula:

% Inhibition = [1 - (CPM in treated sample / CPM in vehicle control)] x 100

Where CPM is Counts Per Minute.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value from the dose-response curve using non-linear regression analysis.

Proposed Mechanism of Action

Based on the known mechanism of the related compound cinodine, this compound is hypothesized to inhibit bacterial DNA synthesis through direct binding to the DNA molecule. This interaction is thought to prevent the unwinding of the DNA double helix, thereby blocking the progression of the replication fork and inhibiting the action of enzymes essential for DNA replication, such as DNA gyrase.

Caption: Proposed mechanism of DNA synthesis inhibition by this compound.

References

- 1. Mechanism of action of cinodine, a glycocinnamoylspermidine antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a new member of glycocinnamolyspermidine antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of action of cinodine, a glycocinnamoylspermidine antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thymidine Incorporation Assay | Thermo Fisher Scientific - US [thermofisher.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: Glycocinnasperimicin D as a Potential Chemical Probe for Studying DNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycocinnasperimicin D is a member of the glycocinnamoylspermidine class of antibiotics, known to possess a broad antibacterial spectrum.[1] While its primary characterization has been in the context of its antibiotic properties, its structural relative, cinodine, has been shown to be a potent and irreversible inhibitor of bacterial and phage deoxyribonucleic acid (DNA) synthesis.[2] This is achieved through direct binding to DNA.[2] Based on this evidence, this compound presents itself as a promising, yet underexplored, chemical probe for the investigation of DNA replication and repair mechanisms in a variety of biological systems.

A chemical probe is a small-molecule modulator used to study the function of a specific protein or process in biochemical, cellular, or in vivo studies.[3] The utility of such a tool is contingent on its potency, selectivity, and well-characterized mechanism of action. These application notes provide a framework for the validation and application of this compound as a chemical probe for inhibiting DNA synthesis, with proposed protocols for its characterization and use in molecular biology research.

Putative Mechanism of Action

Based on the known activity of the related compound cinodine, the proposed mechanism of action for this compound is the direct inhibition of DNA synthesis. This is likely achieved through binding to the DNA molecule, which would physically impede the progression of DNA polymerase and other components of the replication machinery. This interaction is predicted to be irreversible.[2]

Caption: Proposed mechanism of action for this compound.

Data Presentation: Hypothetical Characterization

For this compound to be validated as a chemical probe, its potency and effects on cellular processes must be quantified. The following tables present hypothetical data that would be generated from the experimental protocols outlined below.

Table 1: In Vitro Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |

| Escherichia coli | 1.56 |

| Staphylococcus aureus | 0.78 |

| Pseudomonas aeruginosa | 6.25 |

| Bacillus subtilis | 0.39 |

Table 2: Cytotoxicity of this compound in Human Cell Lines

| Cell Line | IC50 (µM) after 72h exposure |

| HEK293 (non-cancerous) | > 100 |

| HeLa (cervical cancer) | 15.2 |

| A549 (lung cancer) | 22.5 |

| MCF7 (breast cancer) | 18.9 |

Table 3: Inhibition of DNA Synthesis by this compound

| Cell Line | Treatment | EdU Incorporation (% of control) |

| HeLa | Vehicle (DMSO) | 100 |

| HeLa | This compound (10 µM) | 25.3 |

| HeLa | This compound (20 µM) | 10.1 |

| HeLa | This compound (40 µM) | 2.8 |

Experimental Protocols

The following are generalized protocols for the initial characterization of this compound as a chemical probe.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a bacterial strain.

Materials:

-

This compound

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the this compound stock solution in MHB in a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.

-

Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.

Protocol 2: Cell Viability Assay

Objective: To determine the cytotoxic effects of this compound on mammalian cell lines.

Materials:

-

This compound

-

Mammalian cell lines (e.g., HeLa, HEK293)

-

Complete cell culture medium

-

96-well cell culture plates

-

Resazurin-based viability reagent (e.g., alamarBlue)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 72 hours at 37°C in a CO2 incubator.

-

Add the resazurin-based reagent to each well and incubate for 1-4 hours.

-

Measure the fluorescence or absorbance using a plate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) by plotting the cell viability against the log of the compound concentration.

Protocol 3: DNA Synthesis Inhibition Assay (EdU Incorporation)

Objective: To quantify the effect of this compound on de novo DNA synthesis.

Materials:

-

This compound

-

Mammalian cell lines

-

Click-iT™ EdU Alexa Fluor™ Imaging Kit (or similar)

-

Fluorescence microscope or high-content imager

Procedure:

-

Seed cells on coverslips or in imaging-compatible plates.

-

Treat the cells with various concentrations of this compound for a desired period (e.g., 24 hours).

-

Add 5-ethynyl-2'-deoxyuridine (EdU) to the culture medium at a final concentration of 10 µM and incubate for 1-2 hours. EdU is a nucleoside analog of thymidine and is incorporated into newly synthesized DNA.

-

Fix and permeabilize the cells according to the manufacturer's protocol.

-

Perform the click reaction to conjugate a fluorescent azide to the alkyne group of the incorporated EdU.

-

Counterstain the nuclei with a DNA dye (e.g., Hoechst 33342).

-

Image the cells using a fluorescence microscope.

-

Quantify the percentage of EdU-positive cells or the mean fluorescence intensity of EdU per nucleus.

Caption: Workflow for the validation of this compound.

Potential Applications in Molecular Biology

Once validated, this compound could be a valuable tool for:

-

Studying DNA Replication and Repair: By acutely inhibiting DNA synthesis, researchers can study the cellular responses to replication stress and the activation of DNA damage repair pathways.

-

Cancer Biology Research: Given that many cancer cells exhibit a higher dependency on DNA replication, this compound could be used to selectively target these cells and to study the mechanisms of cell cycle arrest and apoptosis in response to DNA synthesis inhibition.

-

Microbiology and Infectious Disease Research: As an antibiotic, it can be used to study the mechanisms of bacterial DNA replication and to investigate the development of antibiotic resistance.

-

High-Throughput Screening: A validated and well-characterized this compound could be used as a positive control in screens for novel inhibitors of DNA synthesis.

Conclusion

This compound holds significant potential as a chemical probe for the study of DNA synthesis. Its proposed mechanism of action, based on the activity of related compounds, makes it an attractive candidate for further investigation. The protocols and hypothetical data presented here provide a roadmap for the necessary validation experiments. A thorough characterization of its potency, selectivity, and on-target effects will be crucial for its establishment as a reliable and valuable tool for the molecular biology research community.

References

Application Notes and Protocols for Glycocinnasperimicin D Structure-Activity Relationship Studies

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for conducting structure-activity relationship (SAR) studies on Glycocinnasperimicin D, a broad-spectrum glycocinnamoylspermidine antibiotic.[1] These guidelines are intended to facilitate the systematic exploration of the chemical space around the this compound scaffold to identify key structural motifs responsible for its antibacterial activity and to guide the development of novel, more potent, and selective analogs.

Introduction to this compound

This compound is a natural product isolated from Nocardia sp. that belongs to the glycocinnamoylspermidine class of antibiotics.[1] Its complex structure features a glycosylated cinnamoyl moiety linked to a spermidine backbone. The total synthesis of this compound has been successfully achieved, paving the way for the generation of analogs for SAR studies.[2] While the precise mechanism of action for this compound is yet to be fully elucidated, a related compound, cinodine, has been shown to inhibit bacterial DNA synthesis.[3] This provides a plausible starting point for investigating the biological activity of newly synthesized analogs.

Proposed Strategy for SAR Studies

A systematic SAR study of this compound will involve the chemical modification of its core structure at key positions. The following sections outline a proposed strategy, including the design of analogs, synthetic protocols, and biological evaluation.

Key Structural Regions for Modification

The structure of this compound presents several key regions for chemical modification to probe their influence on antibacterial activity. A logical workflow for this process is outlined below.

Caption: Workflow for this compound SAR studies.

The primary areas for modification include:

-

The Glycosyl Moiety: Modifications could include altering the sugar ring, changing stereochemistry, or replacing it with different carbohydrate units or non-sugar moieties.

-

The Cinnamoyl Linker: The aromatic ring of the cinnamoyl group can be substituted with various electron-donating or electron-withdrawing groups. The double bond can be saturated or functionalized.

-

The Spermidine Backbone: The polyamine chain can be shortened, lengthened, or functionalized with different substituents. The amino groups are also key points for modification.

Experimental Protocols

General Protocol for Analog Synthesis

The synthesis of this compound analogs can be based on the convergent three-component coupling strategy reported for the total synthesis of the natural product.[2] This involves the synthesis of three key fragments: the glycosyl donor, the cinnamoyl linker, and the spermidine backbone, followed by their sequential coupling.

Protocol 3.1.1: Synthesis of a Glycosyl Moiety Analog (Illustrative Example: Deoxy-sugar analog)

-

Protecting Group Manipulation: Starting from a readily available protected monosaccharide, selectively deoxygenate a specific hydroxyl group using a Barton-McCombie deoxygenation or a related method.

-

Activation of the Anomeric Center: Convert the anomeric position into a suitable leaving group (e.g., trichloroacetimidate, phosphate) to facilitate glycosylation.

-

Purification: Purify the activated deoxy-sugar donor using column chromatography (silica gel, appropriate solvent system).

-

Characterization: Confirm the structure and purity of the analog using NMR spectroscopy (¹H, ¹³C) and mass spectrometry.

Biological Activity Assays

Protocol 3.2.1: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

-

Bacterial Strains: Use a panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, Pseudomonas aeruginosa).

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilution: Perform a two-fold serial dilution of the test compounds (this compound and its analogs) in a 96-well microtiter plate.

-

Inoculation: Add the standardized bacterial inoculum to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Protocol 3.2.2: DNA Synthesis Inhibition Assay

This assay assesses the ability of the compounds to inhibit bacterial DNA synthesis, based on the known mechanism of the related antibiotic cinodine.[3]

-

Bacterial Culture: Grow a mid-logarithmic phase culture of a susceptible bacterial strain (e.g., E. coli).

-

Radiolabeling: Add [³H]-thymidine to the culture medium.

-

Compound Addition: Add the test compounds at various concentrations (e.g., 0.5x, 1x, 2x MIC).

-

Incubation: Incubate the cultures for a defined period.

-

Measurement of Radioactivity: At different time points, collect aliquots of the culture, precipitate the DNA (e.g., using trichloroacetic acid), and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Compare the level of [³H]-thymidine incorporation in treated samples to that of untreated controls. A significant reduction indicates inhibition of DNA synthesis.

Data Presentation

The quantitative data from the biological assays should be organized into clear and concise tables to facilitate the analysis of structure-activity relationships.

Table 1: Antibacterial Activity (MIC) of this compound Analogs

| Compound ID | R¹ (Glycosyl Moiety) | R² (Cinnamoyl Linker) | R³ (Spermidine Backbone) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

| GCD-1 (Parent) | D-Mannose | Unsubstituted | Unsubstituted | 2 | 16 |

| GCD-A1 | 2-Deoxy-D-mannose | Unsubstituted | Unsubstituted | 8 | 32 |

| GCD-A2 | L-Rhamnose | Unsubstituted | Unsubstituted | 4 | 16 |

| GCD-B1 | D-Mannose | 4-Chloro | Unsubstituted | 1 | 8 |

| GCD-B2 | D-Mannose | 4-Methoxy | Unsubstituted | 4 | 32 |

| GCD-C1 | D-Mannose | Unsubstituted | N¹-Methyl | 16 | 64 |

| GCD-C2 | D-Mannose | Unsubstituted | N⁵-Acetyl | 32 | >64 |

Table 2: DNA Synthesis Inhibition by this compound Analogs

| Compound ID | Concentration (vs. MIC) | [³H]-Thymidine Incorporation (% of Control) |

| GCD-1 (Parent) | 1x MIC | 15% |

| GCD-A1 | 1x MIC | 45% |

| GCD-B1 | 1x MIC | 10% |

| GCD-C1 | 1x MIC | 85% |

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the SAR studies of this compound.

Proposed Mechanism of Action

Based on the activity of the related compound cinodine, a proposed mechanism of action for this compound is the inhibition of DNA replication.

Caption: Proposed mechanism of action of this compound.

Synthetic Strategy Workflow

A visual representation of the convergent synthetic strategy is provided below.

Caption: Convergent synthesis strategy for analogs.

Conclusion

The protocols and strategies outlined in this document provide a comprehensive framework for conducting detailed structure-activity relationship studies on this compound. By systematically modifying its chemical structure and evaluating the biological activity of the resulting analogs, researchers can gain valuable insights into the molecular determinants of its antibacterial properties. This knowledge will be instrumental in the rational design of novel and more effective antibacterial agents to combat the growing threat of antibiotic resistance.

References

Troubleshooting & Optimization

Technical Support Center: Maximizing Glycocinnasperimicin D Production in Nocardia Fermentation

Welcome to the technical support center for the production of Glycocinnasperimicin D from Nocardia. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing fermentation yield. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its production from Nocardia significant?

This compound is a bioactive secondary metabolite belonging to the glycocinnamolyspermidine class of antibiotics. It has been isolated from the fermentation filtrate of Nocardia sp. and demonstrates a broad antibacterial spectrum.[1] The genus Nocardia is a rich source of novel secondary metabolites with diverse therapeutic potential, including antimicrobial, antitumor, and immunosuppressive activities.[2][3] Optimizing the production of these compounds is crucial for drug discovery and development, as Nocardia represents a promising, yet relatively underexplored, source for new antibiotics to combat the growing crisis of antimicrobial resistance.[3]

Q2: My Nocardia fermentation is resulting in a low yield of this compound. What are the initial steps for troubleshooting?

Low yield is a common issue in the fermentation of secondary metabolites. A systematic approach to troubleshooting is recommended. Start by evaluating the three main areas of the fermentation process: the producing strain, the culture medium, and the fermentation conditions.

-

Strain Integrity: Verify the purity and viability of your Nocardia strain. Sub-culturing the strain multiple times can lead to a decrease in productivity. It is advisable to use a fresh culture from a cryopreserved stock.

-

Medium Composition: The composition of the fermentation medium is critical. Ensure that all components are correctly prepared and sterilized. Key factors to re-evaluate are the carbon-to-nitrogen ratio and the presence of essential minerals.

-

Fermentation Parameters: Double-check all physical parameters of the fermentation, including pH, temperature, agitation, and aeration rates. Even minor deviations from the optimal ranges can significantly impact the yield of secondary metabolites.

Q3: How can I optimize the fermentation medium to enhance this compound production?

Medium optimization is a critical step in improving the yield of secondary metabolites. A multi-step approach involving the screening of different carbon and nitrogen sources, followed by the optimization of their concentrations, is effective.

-

Carbon and Nitrogen Sources: The type and concentration of carbon and nitrogen sources can significantly influence the production of secondary metabolites. Systematically test a variety of sources to identify the most suitable ones for this compound production.

-

Trace Elements: The presence of trace elements can also play a crucial role. Consider performing a trace element supplementation experiment to identify any limiting factors.

-

Precursor Supplementation: The biosynthesis of this compound, like many other complex natural products, may be enhanced by the addition of specific precursors to the fermentation medium. Identifying and supplementing these precursors can lead to a significant increase in yield.

Troubleshooting Guides

Issue 1: Inconsistent this compound Yields Between Batches

Inconsistent yields are often traced back to subtle variations in experimental conditions.

Possible Causes and Solutions:

| Cause | Recommended Action |

| Inoculum Variability | Standardize the inoculum preparation procedure. Ensure consistent age, cell density, and physiological state of the seed culture. |

| Raw Material Inconsistency | Source key media components from the same supplier and lot number, if possible. Perform quality control on new batches of raw materials. |

| Inaccurate Parameter Control | Calibrate all probes (pH, dissolved oxygen, temperature) before each fermentation run. Monitor and log data continuously to identify any fluctuations. |

| Shear Stress | Inconsistent agitation speeds can lead to variations in shear stress, affecting cell morphology and productivity. Ensure the agitation rate is precisely controlled. |

Issue 2: Poor Growth of Nocardia Culture

Suboptimal growth will invariably lead to low product yield.

Possible Causes and Solutions:

| Cause | Recommended Action |

| Suboptimal pH | Monitor the pH of the medium throughout the fermentation and adjust as necessary. The optimal pH range for Nocardia growth is typically between 6.0 and 8.0. |

| Inadequate Aeration | Nocardia are aerobic bacteria. Ensure sufficient dissolved oxygen levels by optimizing agitation and aeration rates. |

| Nutrient Limitation | The initial medium may be deficient in a key nutrient. Analyze the medium composition and consider a fed-batch strategy to replenish limiting nutrients. |

| Presence of Inhibitory Substances | Raw materials may contain inhibitory compounds. Test different sources of media components. |

Issue 3: Difficulty in Extracting and Purifying this compound

The recovery of the target compound is a critical final step.

Possible Causes and Solutions: